molecular formula C22H30N4O4 B12394482 Renin inhibitor-1

Renin inhibitor-1

Cat. No.: B12394482
M. Wt: 414.5 g/mol
InChI Key: NIPWZZBPFRFZBX-HXUWFJFHSA-N
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Description

Renin inhibitor-1 is a pharmaceutical compound designed to inhibit the activity of renin, an enzyme responsible for hydrolyzing angiotensinogen to angiotensin I. This inhibition reduces the formation of angiotensin II, a peptide that plays a crucial role in regulating blood pressure and fluid balance. Renin inhibitors are used primarily in the treatment of hypertension and related cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Renin inhibitor-1 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving specific amino acids and peptide bonds.

    Functional Group Modifications: Various functional groups are introduced to enhance the compound’s potency and bioavailability. This may involve reactions such as esterification, amidation, and hydrogenation.

    Purification: The final product is purified using techniques like chromatography to ensure high purity and efficacy.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are stringent to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Renin inhibitor-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Renin inhibitor-1 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Helps in understanding the role of renin in physiological processes and disease states.

    Medicine: Investigated for its potential in treating hypertension, heart failure, and chronic kidney disease.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Renin inhibitor-1 exerts its effects by binding to the active site of renin, preventing it from cleaving angiotensinogen to angiotensin I. This inhibition disrupts the renin-angiotensin-aldosterone system, leading to decreased levels of angiotensin II. As a result, blood pressure is lowered, and fluid balance is maintained. The molecular targets include the active site residues of renin, and the pathways involved are primarily related to blood pressure regulation .

Comparison with Similar Compounds

    Aliskiren: The first renin inhibitor to be marketed, used for hypertension.

    Pepstatin: An early synthetic renin inhibitor with limited bioavailability.

    Statine-containing inhibitors: Potent inhibitors with specific modifications to enhance efficacy.

Uniqueness: Renin inhibitor-1 stands out due to its high potency, selectivity, and improved bioavailability compared to earlier inhibitors. Its unique structure allows for effective inhibition of renin with minimal side effects .

Properties

Molecular Formula

C22H30N4O4

Molecular Weight

414.5 g/mol

IUPAC Name

methyl N-[3-[3-[[cyclopropyl-[(2R)-morpholine-2-carbonyl]amino]methyl]indol-1-yl]propyl]carbamate

InChI

InChI=1S/C22H30N4O4/c1-29-22(28)24-9-4-11-25-14-16(18-5-2-3-6-19(18)25)15-26(17-7-8-17)21(27)20-13-23-10-12-30-20/h2-3,5-6,14,17,20,23H,4,7-13,15H2,1H3,(H,24,28)/t20-/m1/s1

InChI Key

NIPWZZBPFRFZBX-HXUWFJFHSA-N

Isomeric SMILES

COC(=O)NCCCN1C=C(C2=CC=CC=C21)CN(C3CC3)C(=O)[C@H]4CNCCO4

Canonical SMILES

COC(=O)NCCCN1C=C(C2=CC=CC=C21)CN(C3CC3)C(=O)C4CNCCO4

Origin of Product

United States

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